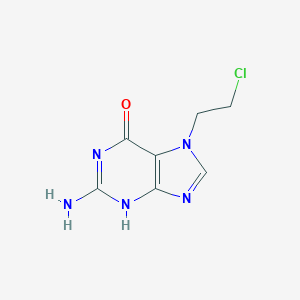
7-(2-Chloroéthyl)guanine
Vue d'ensemble
Description
7-(2-Chloroethyl)guanine, also known as 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one, is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN5O and a molecular weight of 213.62 g/mol .
Molecular Structure Analysis
The molecular structure of 7-(2-Chloroethyl)guanine consists of a guanine base attached to a 2-chloroethyl group. The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
7-(2-Chloroethyl)guanine can undergo various chemical reactions. For instance, a study shows that bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea-modified DNA, including 7-(2-chloroethyl)guanine .
Physical and Chemical Properties Analysis
7-(2-Chloroethyl)guanine has a molecular weight of 213.62 g/mol and a molecular formula of C7H8ClN5O . More detailed physical and chemical properties can be found in various chemical databases .
Applications De Recherche Scientifique
Réticulation interbrins des acides nucléiques
La 7-(2-Chloroéthyl)guanine joue un rôle important dans la réticulation interbrins des acides nucléiques . Le groupe chloroéthyle se transforme en un ion aziridinium réactif par alkylation intramoléculaire, qui peut réagir avec le N7 d'un résidu guanine. Un deuxième ion aziridinium peut alors se former et réagir avec une guanine du brin complémentaire, formant ainsi une réticulation interbrins . Ce processus est crucial pour étudier et comprendre les systèmes de réparation dans une cellule .
Thérapies anticancéreuses
La présence de réticulations interbrins (ICLs) dans l'ADN peut empêcher la réplication, la transcription ou la traduction cellulaire . Après leur formation, des mécanismes de réparation des ICL sont initiés qui agissent pour réparer les brins ; cependant, en raison de la nécessité de réparer les deux brins, les agents de réticulation interbrins sont toujours génotoxiques et, par conséquent, populaires comme agents thérapeutiques anticancéreux .
Mécanisme d'alkylation de la carmustine
La this compound est un composant clé dans le mécanisme d'alkylation de la carmustine (BCNU), un agent alkylant important utilisé dans le traitement des tumeurs cérébrales . L'ion chloroéthyle réagit d'abord avec le N3 de la désoxycytidine, et le produit résultant, la 3-chloroéthyl-désoxycytidine, pourrait réagir avec le N1 de la désoxyguanosine, formant un pont d'éthane entre les bases guanine et cytosine .
Quartets de guanine en nanotechnologie
Bien que non directement liés à la this compound, la guanine et les nucléobases apparentées telles que la guanosine, la désoxyguanosine et l'isoguanosine sont des outils moléculaires remarquables pour la conception d'assemblages supramoléculaires fonctionnels . Il est plausible que la this compound puisse avoir des applications similaires dans ce domaine.
Biologie chimique
Encore une fois, bien que non directement liés à la this compound, les quartets de guanine ont des applications en biologie chimique . Compte tenu de la similitude structurelle, il est possible que la this compound puisse également être utilisée dans ce domaine.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7-(2-Chloroethyl)guanine is DNA, specifically the nitrogenous base guanine . Guanine plays a crucial role in the formation of nucleic acids, which are the building blocks of DNA. The compound interacts with guanine to cause changes in the DNA structure .
Mode of Action
7-(2-Chloroethyl)guanine is an alkylating agent . It forms electrophilic substances when dissolved in aqueous solution and triggers alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis, which are essential for cell survival and function .
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription, leading to cell death . This makes 7-(2-Chloroethyl)guanine a potential anticancer agent, as it can target rapidly dividing cancer cells and halt their growth .
Action Environment
The action of 7-(2-Chloroethyl)guanine can be influenced by various environmental factors. For instance, the presence of other alkylating agents in the environment or within living cells can affect the compound’s efficacy . Additionally, genetic and epigenetic mechanisms can modulate the toxicity of alkylating agents, causing the response to vary considerably from tissue to tissue and from person to person .
Analyse Biochimique
Biochemical Properties
7-(2-Chloroethyl)guanine is involved in several biochemical reactions. It has been reported to form DNA-protein cross-links (DPCs) in bacterial and mammalian cells exposed to ultraviolet light . The formation of DPCs can be produced by various chemical and physical agents . The characteristics of DPCs vary considerably with respect to the size, physicochemical properties, biological function, and cross-linking bonds of the trapped proteins .
Cellular Effects
The cellular effects of 7-(2-Chloroethyl)guanine are significant. It has been reported that exposure of cells to DNA-damaging agents can cause proteins to become covalently trapped on DNA, generating DPCs . This process ensures the faithful expression and propagation of genetic information . If left unrepaired, DPCs can lead to genomic damage .
Molecular Mechanism
The molecular mechanism of action of 7-(2-Chloroethyl)guanine involves its ability to alkylate DNA. Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that certain alkylating agents have been designed to be more lipophilic, enabling the compound to penetrate the cell and enhance its alkylating activity against tumors .
Metabolic Pathways
It is known that alkylating agents can induce cancer, but they are also used to treat cancer . The involvement of O6-alkylguanine-DNA alkyltransferase (AGT) in repairing chloroethylated guanine has been reported .
Transport and Distribution
It is known that nucleoside transport across the plasma membrane serves in distributing nucleosides between cells and tissues .
Subcellular Localization
It is known that the subcellular localization of biochemical compounds can have significant effects on their activity or function .
Propriétés
IUPAC Name |
2-amino-7-(2-chloroethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULBUWBTSDCEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCCl)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176788 | |
| Record name | 7-(beta-Chloroethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22247-87-6 | |
| Record name | 7-(beta-Chloroethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(beta-Chloroethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-(2-chloroethyl)guanine form in DNA?
A: 7-(2-Chloroethyl)guanine is primarily formed as a result of DNA interaction with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] These agents generate reactive intermediates, primarily the 2-chloroethyl diazonium ion, which can attack the N7 position of guanine bases in DNA, leading to the formation of 7-(2-chloroethyl)guanine. [, ] This adduct is considered a major alkylation product of BCNU. []
Q2: What is the significance of 7-(2-chloroethyl)guanine formation in cells?
A: 7-(2-Chloroethyl)guanine is considered a cytotoxic DNA lesion. [] Its presence can interfere with essential cellular processes like DNA replication and transcription. This DNA adduct can be further processed in the cell, potentially leading to the formation of interstrand crosslinks, which are highly detrimental to DNA integrity and cell survival. []
Q3: Can 7-(2-chloroethyl)guanine be repaired within the cell?
A: Research suggests that certain DNA repair enzymes, such as 3-methyladenine DNA glycosylase II, possess the capability to remove 7-(2-chloroethyl)guanine from DNA. [] This enzyme exhibits a broad substrate specificity and can excise various 7-alkylguanines, including 7-(2-chloroethyl)guanine, from BCNU-modified DNA. [] This repair process is crucial for counteracting the cytotoxic effects of this DNA adduct.
Q4: Can the formation of 7-(2-chloroethyl)guanine be used to study the distribution of alkylating agents?
A: Yes, 7-(2-chloroethyl)guanine can serve as a valuable biomarker for assessing the distribution and efficacy of alkylating agents like BCNU. [] Studies have demonstrated a direct correlation between the levels of 7-(2-chloroethyl)guanine formed in tumor DNA and the concentration of BCNU administered. [] Analyzing 7-(2-chloroethyl)guanine levels in tumor samples can provide insights into drug penetration and distribution within the tumor mass, helping to optimize treatment strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


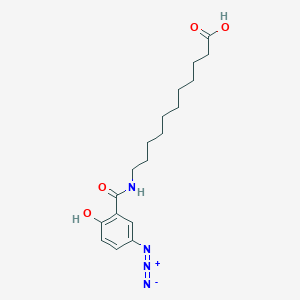

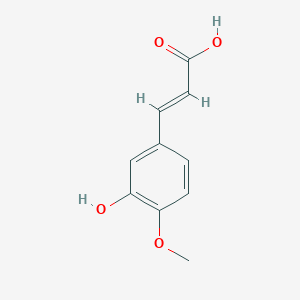
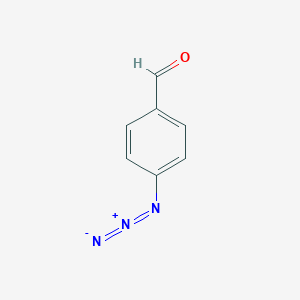
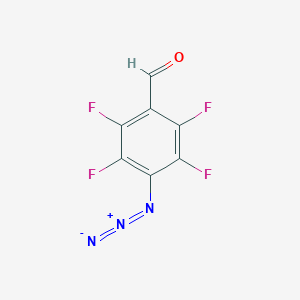
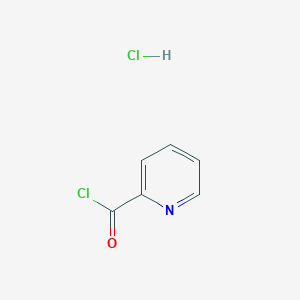

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
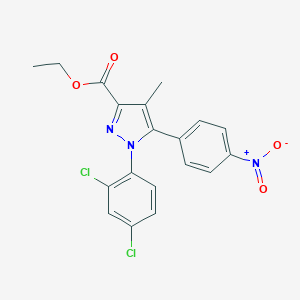

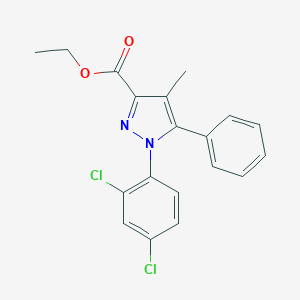
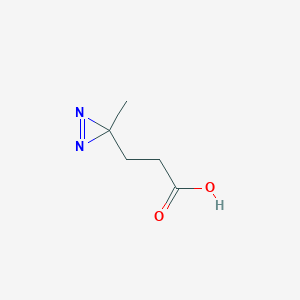
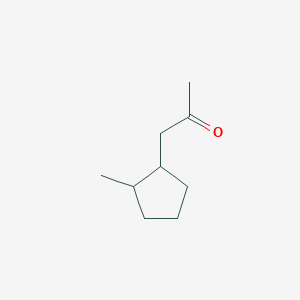
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
